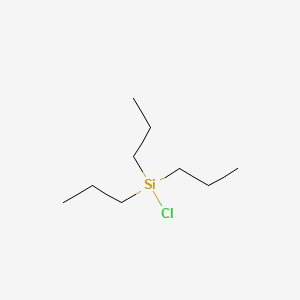

Chlorotripropylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139864. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro(tripropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTAPAGNZPZLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](CCC)(CCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061365 | |

| Record name | Silane, chlorotripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-25-5 | |

| Record name | Chlorotripropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=995-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotripropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000995255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotripropylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, chlorotripropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorotripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotripropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorotripropylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NU6KQJ2AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorotripropylsilane physical and chemical properties

An In-Depth Technical Guide to Chlorotripropylsilane: Properties, Reactions, and Applications

Introduction

This compound, with the chemical formula C9H21ClSi, is an organosilicon compound belonging to the class of chlorotrialkylsilanes.[1][2] It is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the tripropylsilyl (TPS) protecting group, particularly for alcohols.[2] The steric bulk of the three propyl groups confers specific stability and reactivity characteristics to the resulting silyl ether, allowing for selective protection and deprotection strategies in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of its physical and chemical properties, core applications, reaction mechanisms, and essential safety protocols, tailored for researchers and drug development professionals who leverage advanced synthetic chemistry.

Core Physical and Chemical Properties

This compound is a liquid at room temperature. Its properties are defined by the central silicon atom bonded to three n-propyl groups and a reactive chlorine atom. The polarized silicon-chloride bond is the center of its chemical reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H21ClSi | [1] |

| Molecular Weight | 192.80 g/mol | [1][3] |

| CAS Number | 995-25-5 | [1][3] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 82-83 °C at 12 mmHg | [5] |

| Melting Point | -40 °C (for the related chlorotrimethylsilane) | [6][7] |

| Density | ~0.856 g/mL (for the related chlorotrimethylsilane) | [6][7] |

| Solubility | Soluble in organic solvents like benzene, ether, and perchloroethylene; reacts vigorously with water. | [4][8] |

Chemical Reactivity and Mechanisms

The chemical utility of this compound is dominated by the reactivity of the Si-Cl bond. This bond is readily cleaved by nucleophiles, making the compound an effective silylating agent.

Hydrolysis

This compound reacts vigorously with water in an exothermic hydrolysis reaction to form tripropylsilanol and corrosive hydrogen chloride (HCl) gas.[4][9][10] This reactivity underscores the critical need for anhydrous conditions during its storage and use in synthesis.[4] The reaction proceeds via nucleophilic attack of water on the silicon atom.

Caption: Hydrolysis of this compound.

Silylation of Alcohols: The Protection Reaction

The primary application of this compound is the protection of hydroxyl groups.[2] Alcohols, acting as nucleophiles, react with this compound in the presence of a non-nucleophilic base (e.g., imidazole, pyridine, or triethylamine) to form a stable tripropylsilyl ether.[11] The base is essential to neutralize the HCl byproduct, driving the reaction to completion.[4][11]

The general mechanism involves:

-

The alcohol's oxygen atom attacks the electrophilic silicon center.

-

The chloride ion is displaced as a leaving group.

-

The base deprotonates the resulting oxonium ion to yield the neutral silyl ether and the protonated base.[11]

Silyl ethers are valuable because they mask the reactivity of the hydroxyl group, which is acidic and nucleophilic.[2] The tripropylsilyl (TPS) group is sterically bulkier than the more common trimethylsilyl (TMS) or triethylsilyl (TES) groups, which means it offers greater stability under a wider range of reaction conditions.[2][12] This stability allows chemists to perform other transformations on the molecule without affecting the protected alcohol.[2]

Applications in Research and Development

This compound is a key tool in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures.

Protecting Group Chemistry

In drug development, intermediates often possess multiple reactive functional groups. Silyl ethers formed from this compound protect alcohols during various synthetic steps, such as oxidation, reduction, or Grignard reactions, and can be selectively removed later.[2][13] The choice of a specific chlorotrialkylsilane is dictated by the required stability; the TPS group is more robust than smaller silyl groups like TMS but is typically removed under similar conditions.[2]

Caption: Workflow for Alcohol Protection using this compound.

Derivatization for Analysis

Similar to other silylating agents, this compound can be used to derivatize non-volatile compounds containing hydroxyl groups, such as sugars or steroids.[4][6] The resulting silyl ethers are more volatile and thermally stable, making them suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[13][14]

Experimental Protocols

The following are generalized protocols for the use of this compound. All operations should be performed in a well-ventilated fume hood using anhydrous solvents and glassware.

Protocol: Protection of a Primary Alcohol

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) and a base such as imidazole (1.5 eq) or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Reaction : Cool the solution to 0 °C using an ice bath. Add this compound (1.2 eq) dropwise via syringe.

-

Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup : Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol: Deprotection of a Tripropylsilyl Ether

-

Preparation : Dissolve the silyl ether (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Reaction : Add a fluoride source, such as a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

-

Monitoring : Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup : Quench the reaction by adding water and extract the product with an organic solvent.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol as needed.

Spectroscopic Characterization

Confirming the structure of this compound and its derivatives is achieved through a combination of spectroscopic methods.

Caption: Logical workflow for spectroscopic structure confirmation.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features | Source |

| ¹H NMR | Signals corresponding to the propyl chain protons (-CH₂-Si, -CH₂-CH₂, -CH₃) would be expected. A spectrum for the related chlorotri-n-propylsilane in CDCl₃ shows characteristic multiplets. | [3] |

| ¹³C NMR | Resonances for the three distinct carbon atoms of the n-propyl groups attached to silicon. | [5] |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (~2875-2960 cm⁻¹), C-H bending (~1380-1460 cm⁻¹), and a Si-Cl stretch (~550 cm⁻¹). | [15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (192.8 g/mol ) and characteristic fragmentation patterns, such as the loss of a propyl group. | [1][3] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1]

-

Hazards : It is classified as a substance that causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] The compound reacts violently with water, releasing toxic and corrosive HCl gas.[4][16]

-

Handling : Use only in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[17][18] Keep away from heat, sparks, and open flames.[19] Containers should be kept tightly closed under an inert atmosphere to prevent contact with moisture.[17]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, strong acids, strong bases, and oxidizing agents.[10][17]

-

Spills : In case of a spill, remove all ignition sources.[20] Absorb the spill with an inert, non-combustible material like vermiculite or sand and place it in a sealed container for disposal.[20]

References

- Material Safety Data Sheet: 3-Chloropropyltrichlorosilane. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... Retrieved from [Link]

- (2025, October 11). The Role of (3-Chloropropyl)trimethylsilane in Modern Organic Synthesis.

- Chlorotrimethylsilane: Synthesis, Applications, and Safety in Organic Chemistry. (n.d.).

-

Fiveable. (n.d.). Chlorotrialkylsilanes Definition. Retrieved from [Link]

-

SpectraBase. (n.d.). Chlorotri-n-propylsilane. John Wiley & Sons, Inc. Retrieved from [Link]

- Unlocking the Potential: Applications of Chlorotrimethylsilane in Specialty Chemicals. (n.d.).

- Beyond Protection: The Diverse Roles of Chlorotrimethylsilane in Chemical Applications. (n.d.).

-

SpectraBase. (n.d.). Chlorotriisopropylsilane. John Wiley & Sons, Inc. Retrieved from [Link]

-

Solubility of Things. (n.d.). Chlorotrimethylsilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Chlorotrimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Silane, chlorotrimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC. Retrieved from [Link]

-

Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]

-

Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. Retrieved from [Link]

Sources

- 1. This compound | C9H21ClSi | CID 70445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. spectrabase.com [spectrabase.com]

- 4. What is Chlorotrimethylsilane?_Chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 7. 三甲基氯硅烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chlorotrimethylsilane CAS#: 75-77-4 [m.chemicalbook.com]

- 11. orgosolver.com [orgosolver.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. Chlorotrimethylsilane(75-77-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. 3-Chloropropyltrichlorosilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. datasheets.scbt.com [datasheets.scbt.com]

Introduction: The Role of Chlorotripropylsilane in Modern Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of Chlorotripropylsilane

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound ((CH₃CH₂CH₂)₃SiCl), a versatile organosilicon compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the fundamental principles, practical methodologies, and critical safety considerations essential for producing high-purity this compound. We will explore the robust Grignard reaction as the primary synthetic route and detail the fractional distillation process for purification, ensuring a self-validating protocol grounded in established chemical principles.

This compound belongs to the family of organosilicon compounds, which are pivotal in modern organic chemistry. Its primary utility lies in its function as a silylating agent, introducing the tripropylsilyl ((CH₃CH₂CH₂)₃Si) group onto molecules. This process is instrumental for:

-

Protecting Group Chemistry : The tripropylsilyl group serves as a moderately bulky protecting group for reactive functional moieties like alcohols and amines. By temporarily masking these groups, chemists can perform reactions on other parts of a molecule without interference, a critical strategy in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

-

Modifying Solubility and Stability : The introduction of the lipophilic tripropylsilyl group can enhance the solubility of compounds in organic solvents and improve their thermal stability.

-

Chromatographic Analysis : Silylation can increase the volatility of otherwise non-volatile compounds, such as sugars or complex alcohols, enabling their analysis by gas chromatography (GC).

Given its importance, the ability to synthesize and purify this compound with high fidelity is a crucial capability in both academic and industrial laboratories.

Synthesis via the Grignard Reaction: A Mechanistic Approach

The most reliable and scalable method for preparing this compound is through the Grignard reaction. This cornerstone of organometallic chemistry involves the nucleophilic substitution of chloride on a silicon precursor by a propyl group from a Grignard reagent.

The overall reaction can be summarized as: 3 CH₃CH₂CH₂MgX + SiCl₄ → (CH₃CH₂CH₂)₃SiCl + 3 MgXCl (where X is typically Br or Cl)

Causality Behind Experimental Choices

Choice of Reagents:

-

Grignard Reagent (Propylmagnesium Halide) : This is the source of the nucleophilic propyl group. It is prepared in situ by reacting a propyl halide (e.g., 1-bromopropane or 1-chloropropane) with magnesium metal turnings. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. Activating the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is critical to initiate the reaction by disrupting the passivating layer of magnesium oxide.

-

Silicon Precursor (Silicon Tetrachloride, SiCl₄) : Silicon tetrachloride is an excellent electrophile due to the electron-withdrawing nature of the four chlorine atoms. It is readily available and inexpensive. The stoichiometry is critical; using a molar ratio of approximately 3:1 of the Grignard reagent to SiCl₄ favors the formation of the desired tri-substituted product. Excess Grignard reagent can lead to the formation of tetrapropylsilane, while insufficient reagent will result in a mixture containing di- and mono-substituted chlorosilanes.

Reaction Conditions:

-

Anhydrous Ethereal Solvent (e.g., Diethyl Ether, THF) : Grignard reagents react violently with protic solvents (like water or alcohols) and are sensitive to oxygen. Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice because they are aprotic and their lone pair of electrons on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent. THF is often preferred as it can lead to faster reaction rates compared to diethyl ether.

-

Inert Atmosphere : The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Temperature Control : The formation of the Grignard reagent and its subsequent reaction with SiCl₄ are highly exothermic. The reaction vessel must be cooled, typically in an ice bath, to maintain control and prevent unwanted side reactions or excessive solvent evaporation.

Reaction Mechanism

The synthesis proceeds through a series of sequential nucleophilic attacks by the propyl Grignard reagent on the silicon center, displacing chloride ions in each step.

Caption: Sequential substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Safety Precaution: This procedure involves highly flammable, corrosive, and water-reactive substances. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. All glassware must be rigorously flame-dried under vacuum and maintained under a positive pressure of inert gas.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or THF

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (N₂ or Ar) supply line with bubbler

-

Heating mantle and ice bath

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Apparatus Setup : Assemble the flame-dried three-neck flask with the dropping funnel, condenser (with inert gas outlet), and a stopper. Place a magnetic stir bar in the flask. Maintain a positive flow of inert gas throughout the setup.

-

Grignard Reagent Formation :

-

Place magnesium turnings (3.1 equivalents) in the flask.

-

Add a single crystal of iodine to activate the magnesium.

-

Add a small portion of anhydrous ether/THF via the dropping funnel to cover the magnesium.

-

Add 1-bromopropane (3.0 equivalents) to the dropping funnel, diluted with anhydrous ether/THF.

-

Add a small amount of the 1-bromopropane solution to the flask to initiate the reaction (indicated by bubbling and heat generation).

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if necessary.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

-

Reaction with Silicon Tetrachloride :

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous ether/THF to the dropping funnel.

-

Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent. A white precipitate of magnesium salts will form. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

-

Work-up :

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This hydrolyzes any remaining Grignard reagent and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with small portions of ether/THF.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator. The remaining liquid is the crude this compound.

-

Purification by Fractional Distillation

The crude product from the synthesis will contain the target this compound along with solvent, side products, and unreacted starting materials. Fractional distillation is the method of choice for purification, separating components based on differences in their boiling points.

Common Impurities and Their Properties

A successful purification relies on a significant difference in boiling points between the desired product and its contaminants.

| Compound | Formula | Boiling Point (°C) | Rationale for Presence |

| Diethyl Ether (Solvent) | (C₂H₅)₂O | 34.6 | Reaction solvent. |

| Tetrahydrofuran (Solvent) | C₄H₈O | 66 | Reaction solvent. |

| Dichlorodipropylsilane | (C₃H₇)₂SiCl₂ | ~175 | Product of incomplete alkylation. |

| This compound | (C₃H₇)₃SiCl | 198-200 | Target Product. |

| Tetrapropylsilane | (C₃H₇)₄Si | ~213 | Product of over-alkylation. |

| Hexapropyldisiloxane | ((C₃H₇)₃Si)₂O | >250 | Hydrolysis product of this compound. |

Purification Workflow

The purification process is a systematic removal of lower- and higher-boiling point impurities to isolate the pure product.

Caption: Workflow for the purification of this compound via fractional distillation.

Detailed Experimental Protocol: Purification

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle with stirrer

Procedure:

-

Setup : Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor being distilled.

-

Charging the Flask : Transfer the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

-

Distillation :

-

Begin heating the flask gently.

-

Observe the vapor rising slowly up the fractionating column. A slow, steady rate is crucial for good separation.

-

Discard the initial fraction (forerun), which will primarily consist of residual solvent, collecting everything that distills below ~195 °C.

-

When the temperature stabilizes at the boiling point of this compound (~198-200 °C), change the receiving flask to collect the pure product.

-

Continue collecting this fraction as long as the temperature remains constant.

-

If the temperature rises significantly above this range or the distillation rate drops, stop the distillation. The material remaining in the flask is the high-boiling residue.

-

-

Storage : Store the purified this compound in a tightly sealed container under an inert atmosphere, as it is sensitive to moisture.

Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A multi-faceted analytical approach is recommended.

An In-depth Technical Guide to Chlorotripropylsilane (CAS 995-25-5)

This guide provides an in-depth technical overview of Chlorotripropylsilane (CAS 995-25-5), a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document explores its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role as a protecting group and derivatizing agent. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction to this compound

This compound, also known as tripropylsilyl chloride, is an organosilicon compound featuring a central silicon atom bonded to three propyl groups and one chlorine atom.[1] This structure imparts a unique combination of steric bulk and reactivity, making it a valuable reagent in organic synthesis. It typically appears as a colorless to pale yellow liquid with an acrid odor.[1][2] Its utility is primarily derived from the reactivity of the silicon-chlorine bond, which readily participates in nucleophilic substitution reactions.[1] This reactivity allows for the introduction of the tripropylsilyl (TPS) group onto various functional groups, a key transformation in the synthesis of complex molecules and pharmaceutical intermediates.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and safe handling. These properties dictate its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 995-25-5 | [1] |

| Molecular Formula | C9H21ClSi | [5] |

| Molecular Weight | 192.801 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 0.882 - 0.9 g/cm³ | [3][5] |

| Boiling Point | 199 - 207.2 °C | [2][5] |

| Flash Point | 70 - 76 °C | [2][5] |

| Refractive Index | 1.425 - 1.44 | [3][5] |

| Solubility | Soluble in organic solvents, reacts violently with water | [1][5] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [5] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of a tripropylsilane with a chlorinating agent. The resulting compound's reactivity is dominated by the polar Si-Cl bond, which is susceptible to cleavage by nucleophiles.

Hydrolysis

A critical aspect of this compound's reactivity is its sensitivity to moisture.[6] It reacts violently with water in a hydrolysis reaction to form tripropylsilanol and hydrochloric acid.[5][7] This reaction is often undesirable and necessitates handling the compound under anhydrous conditions.

Caption: Hydrolysis of this compound.

Nucleophilic Substitution

The core utility of this compound in organic synthesis stems from its reaction with nucleophiles, particularly alcohols, to form tripropylsilyl ethers.[8] This reaction is the basis for its use as a protecting group.

Applications in Organic Synthesis

This compound's unique properties make it a valuable tool in several areas of organic synthesis, particularly for researchers and drug development professionals.

Protecting Group for Alcohols

In multi-step organic synthesis, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions.[9] Silyl ethers are commonly employed as protecting groups for alcohols due to their ease of formation and selective removal.[8][10] The tripropylsilyl (TPS) group, introduced via this compound, offers a moderate level of steric hindrance, providing a balance between stability and ease of deprotection.[11]

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom.[12] The TPS group is more stable than smaller silyl groups like trimethylsilyl (TMS) and triethylsilyl (TES), but less stable than the bulkier triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) groups.[8][11] This intermediate stability allows for selective deprotection in the presence of other silyl ethers.

Experimental Protocol: Protection of a Primary Alcohol

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as imidazole (1.5 equivalents) or 2,6-lutidine (1.2 equivalents), to the solution and stir until dissolved.

-

Silylation: Slowly add this compound (1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tripropylsilyl ether.

Caption: Workflow for alcohol protection.

Deprotection of Tripropylsilyl Ethers

The removal of the TPS protecting group can be achieved under specific conditions, typically using a fluoride source or acidic conditions.[12] The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

-

Fluoride-Mediated Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon.[12][13]

-

Acid-Catalyzed Deprotection: Protic or Lewis acids can also be used to remove silyl ethers, although this method is less common for TPS ethers compared to more labile silyl groups.[13]

Derivatization Agent for Gas Chromatography (GC)

In analytical chemistry, particularly gas chromatography, non-volatile compounds need to be chemically modified to increase their volatility.[14][15] This process, known as derivatization, often involves silylation.[16] this compound can be used as a derivatizing agent to convert polar functional groups, such as hydroxyls and carboxylic acids, into their more volatile tripropylsilyl derivatives, enabling their analysis by GC.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires careful handling to ensure laboratory safety.[2]

Hazards:

-

Flammable: It is a flammable liquid and vapor.

-

Reacts Violently with Water: Contact with water liberates toxic gas and can be violent.[5][19]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][17]

-

Keep away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[19]

-

Store locked up.[2]

Spectroscopic Data

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques. While a detailed analysis is beyond the scope of this guide, a general overview of expected spectral features is provided.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups and a Si-Cl stretching vibration.[22]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[22]

Conclusion

This compound (CAS 995-25-5) is a valuable and versatile reagent for researchers and scientists in organic synthesis and drug development. Its utility as a protecting group with intermediate stability and as a derivatizing agent for gas chromatography makes it an important tool in the laboratory. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application.

References

-

Chemsrc. Chloro(tripropyl)silane | CAS#:995-25-5. [Link]

-

ResearchGate. pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... [Link]

-

SpectraBase. Chlorotri-n-propylsilane - Optional[1H NMR] - Spectrum. [Link]

-

National Institutes of Health. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]

-

SpectraBase. Chlorotriisopropylsilane - Optional[13C NMR] - Spectrum. [Link]

-

Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

CPAChem. Safety data sheet - Chlorotrimethylsilane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chlorotriphenylsilane: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chlorotrimethylsilane: Synthesis, Applications, and Safety in Organic Chemistry. [Link]

-

Wikipedia. Silyl ether. [Link]

-

University of Pennsylvania. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

-

Phenomenex. Derivatization for Gas Chromatography. [Link]

-

Chrom Tech, Inc. Why Use GC Derivatization Reagents. [Link]

-

ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

-

National Institutes of Health. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

University of Bristol. Protecting Groups. [Link]

-

Solubility of Things. Chlorotrimethylsilane. [Link]

- Google Patents. WO2006041561A1 - Hydrolysis of chlorosilanes.

-

LinkedIn. Chlorotrimethylsilane: Essential Reagent for Pharmaceutical and Chemical Synthesis. [Link]

-

Wikipedia. Trimethylsilyl chloride. [Link]

-

Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Chemiedidaktik Uni Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]

-

NIST WebBook. Silane, chlorotrimethyl-. [Link]

-

National Institutes of Health. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Chemiedidaktik Uni Wuppertal. Experiments - Rate of hydrolysis of chloromethylsilanes. [Link]

Sources

- 1. CAS 995-25-5: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Chloro(tripropyl)silane | CAS#:995-25-5 | Chemsrc [chemsrc.com]

- 6. This compound , ≥95% , 995-25-5 - CookeChem [cookechem.com]

- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. benchchem.com [benchchem.com]

- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 15. covachem.com [covachem.com]

- 16. chromtech.com [chromtech.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. cpachem.com [cpachem.com]

- 19. fishersci.com [fishersci.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of Chlorotripropylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripropylsilane [(CH₃CH₂CH₂)₃SiCl] is a versatile organosilicon compound widely utilized in organic synthesis as a protecting group for alcohols and in the preparation of other organosilane reagents. Its reactivity and efficacy are intrinsically linked to its precise molecular structure. A comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the unambiguous identification of this compound in complex mixtures. This guide provides a detailed analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data of this compound, offering insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) is a common method used to generate ions, which then fragment in a predictable manner.

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is driven by the cleavage of bonds adjacent to the silicon atom and the loss of stable neutral fragments. The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, results in characteristic isotopic patterns for chlorine-containing fragments.

A primary fragmentation pathway involves the loss of a propyl radical (•CH₂CH₂CH₃) to form the [M - 43]⁺ ion, which is often a prominent peak in the spectrum. Subsequent fragmentation can occur through the loss of ethene (CH₂=CH₂) from the remaining propyl chains, a common rearrangement for alkyl groups. Another significant fragmentation is the cleavage of the Si-Cl bond.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Tabulated Mass Spectral Data

| m/z (Relative Intensity) | Fragment Ion |

| 192/194 | [(CH₃CH₂CH₂)₃SiCl]⁺ (Molecular Ion) |

| 149/151 | [(CH₃CH₂CH₂)₂SiCl]⁺ |

| 121/123 | [(CH₃CH₂CH₂)SiCl(C₂H₅)]⁺ |

| 107/109 | [(CH₃CH₂CH₂)SiClH]⁺ |

| 75 | [ (CH₃)₂SiCl ]⁺ (rearrangement) |

| 63/65 | [SiCl]⁺ |

Note: The presence of both m/z values for chlorine-containing fragments reflects the isotopic distribution of ³⁵Cl and ³⁷Cl.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of liquid this compound into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Molecular Vibrations

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its C-H, Si-C, and Si-Cl bonds. The propyl groups give rise to characteristic stretching and bending vibrations for the CH₃ and CH₂ groups. The Si-Cl stretch is a key diagnostic peak, although it appears in the lower frequency region of the spectrum.

Caption: Key molecular vibrations of this compound in IR spectroscopy.

Tabulated Infrared Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2870 | Stretching | C-H (propyl) |

| 1465 | Bending (Scissoring) | CH₂ (propyl) |

| 1380 | Bending (Umbrella) | CH₃ (propyl) |

| 1020-1000 | Rocking | CH₂ (propyl) |

| 700-800 | Stretching | Si-C |

| 450-600 | Stretching | Si-Cl |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the surface of the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the sample's vibrational modes.

-

Data Processing: The resulting interferogram is mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Molecular Structure and NMR Environments

The three propyl groups in this compound are chemically equivalent due to free rotation around the Si-C bonds. Within each propyl group, there are three distinct sets of protons and carbons, leading to three signals in both the ¹H and ¹³C NMR spectra.

Caption: Chemical environments in this compound for NMR analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows three signals corresponding to the three different proton environments in the propyl chains. The signals are split into multiplets due to spin-spin coupling with adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Triplet | 9H | -CH₃ (c) |

| ~1.5 | Sextet | 6H | -CH₂- (b) |

| ~0.8 | Triplet | 6H | Si-CH₂- (a) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum will display three distinct signals for the three carbon environments of the propyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~18 | Si-CH₂- (a) |

| ~17 | -CH₂- (b) |

| ~16 | -CH₃ (c) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid a large interfering solvent peak in the ¹H NMR spectrum.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a radiofrequency pulse to excite the protons.

-

Record the resulting free induction decay (FID).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity.

-

A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Integrated Spectral Analysis

The combination of MS, IR, and NMR data provides a comprehensive and unambiguous identification of this compound. Mass spectrometry confirms the molecular weight and provides key fragmentation information. Infrared spectroscopy identifies the characteristic functional groups, namely the alkyl chains and the Si-Cl bond. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the presence and connectivity of the three equivalent propyl groups attached to the silicon atom. This integrated approach is a cornerstone of modern chemical analysis and is essential for ensuring the identity and purity of critical reagents like this compound.

References

Please note that direct, freely accessible, and complete spectral data for this compound can be limited. The data presented here is a composite based on typical values for similar compounds and available partial data. For definitive analysis, comparison with a certified reference standard is recommended.

An In-depth Technical Guide on the Reactivity of Chlorotripropylsilane with Different Functional Groups

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Silylation, the introduction of a silyl group (R₃Si) into a molecule, stands as a cornerstone technique for the temporary protection of reactive moieties.[1] Among the diverse array of silylating agents, chlorotripropylsilane ((CH₃CH₂CH₂)₃SiCl or TPSCl) offers a unique balance of reactivity and stability, making it an indispensable tool for researchers and drug development professionals.

This guide provides an in-depth exploration of the reactivity of this compound with key functional groups, including alcohols, amines, and carboxylic acids. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present data-driven insights to empower scientists in leveraging TPSCl for their synthetic challenges. The focus is not merely on the "how" but on the "why," fostering a deeper understanding of the causality behind experimental choices to ensure reproducible and reliable outcomes.

Core Principles of Silylation with this compound

This compound functions as an electrophilic silylating agent. The silicon atom, bonded to an electronegative chlorine atom, carries a partial positive charge, making it susceptible to attack by nucleophiles. The three propyl groups contribute to the steric bulk of the reagent, which influences its reactivity and the stability of the resulting silyl ether or amine.

The general mechanism for silylation with a chlorosilane like TPSCl is an Sₙ2-type reaction.[1][2] A nucleophile, such as an alcohol or amine, attacks the electrophilic silicon center, leading to the displacement of the chloride leaving group.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or imidazole, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2]

Reactivity with Alcohols (O-Silylation)

The protection of hydroxyl groups is one of the most common applications of this compound.[3] The resulting tripropylsilyl (TPS) ethers are significantly more stable than their trimethylsilyl (TMS) counterparts, offering robust protection under a wider range of reaction conditions while still being readily cleavable.

Mechanism of O-Silylation

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of TPSCl. A base is crucial for this transformation; it serves a dual purpose: deprotonating the alcohol to form a more potent nucleophile (an alkoxide) and scavenging the HCl generated during the reaction.[2]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of Chlorotripropylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Chlorotripropylsilane

This compound ((C₃H₇)₃SiCl) is a valuable reagent in organic synthesis, prized for its ability to introduce the bulky and lipophilic tripropylsilyl protecting group. This functionalization is critical in the multi-step synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide, intended for laboratory and drug development professionals, provides an in-depth examination of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and emergency management.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary dangers stem from its flammability, corrosivity, and reactivity, particularly with water.

GHS Hazard Statements:

-

EUH071: Corrosive to the respiratory tract.[5]

Physical Hazards

The primary physical hazard of this compound is its high flammability.[1][2][3][4] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to flashback.[6] Containers may rupture violently if heated.[6]

Health Hazards

Exposure to this compound can cause severe health effects. It is toxic if swallowed or inhaled and harmful if it comes into contact with the skin.[1][2][3][5] The substance is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4][6] Inhalation may lead to symptoms such as a burning sensation, coughing, and labored breathing.[7]

Environmental Hazards

While specific ecotoxicity data for this compound is limited, its violent reaction with water to produce hydrochloric acid poses a significant risk to aquatic environments.[6] Spills should be contained to prevent entry into drains and waterways.[2]

Section 2: Physicochemical and Toxicological Data

A clear understanding of the physicochemical and toxicological properties of this compound is fundamental to a thorough risk assessment. The following tables summarize key data, drawing from information on closely related chlorosilanes where specific data for the tripropyl derivative is not available.

| Property | Value |

| Molecular Formula | C₉H₂₁ClSi |

| Molecular Weight | 192.80 g/mol |

| Appearance | Colorless liquid |

| Odor | Pungent |

| Boiling Point | 174-176 °C |

| Flash Point | 57 °C (135 °F) - closed cup |

| Density | 0.883 g/mL at 25 °C (lit.) |

| Water Solubility | Reacts violently |

| Vapor Density | >1 (Air = 1) |

| Toxicity Type | Value (based on analogous compounds) |

| Acute Oral Toxicity | Category 3: Toxic if swallowed[2][3][6] |

| Acute Dermal Toxicity | Category 4: Harmful in contact with skin[2][3][6] |

| Acute Inhalation Toxicity | Category 3: Toxic if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 1A: Causes severe skin burns[2][3][6] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage[2] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable when working with this compound.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[6]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][6]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

-

Hand Protection: Use chemical-resistant gloves, such as Viton® or nitrile rubber. Inspect gloves for integrity before each use.[1]

-

Skin and Body Protection: Wear a flame-retardant, anti-static lab coat or a complete suit protecting against chemicals.

-

Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with an appropriate cartridge (e.g., type AXBEK) or a self-contained breathing apparatus (SCBA).[5]

Storage Requirements

-

Inert Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent reaction with atmospheric moisture.[2][5][6]

-

Ventilation: Store in a cool, dry, and well-ventilated area.[1][2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

-

Incompatible Materials: Store separately from water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[6]

-

Container Integrity: Keep containers tightly closed. If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[5]

Section 4: Emergency Procedures

Rapid and correct response to an emergency involving this compound is crucial to minimizing harm.

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [1] A violent reaction will occur.

-

Specific Hazards: The substance is highly flammable and reacts with water to produce hydrogen chloride gas, which can form flammable and/or explosive hydrogen gas upon contact with metal surfaces.[1] Vapors can form explosive mixtures with air.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[2][6] Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleanup: For small spills, absorb with an inert, dry material such as sand or vermiculite.[8] Collect the material in a suitable, closed container for disposal.[6] Do not use water for cleanup.[5] For larger spills, dike the area to contain the spill.[8]

Section 5: Experimental Protocol: Silylation of an Alcohol

This protocol provides a step-by-step methodology for a common laboratory application of this compound, with an emphasis on the integration of safety procedures.

Objective: To protect a primary alcohol with a tripropylsilyl group.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or imidazole

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Inert gas (N₂ or Ar) supply

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup (in a fume hood):

-

Dry all glassware in an oven and allow to cool under a stream of inert gas.

-

To the round-bottom flask, add the primary alcohol and anhydrous DCM under an inert atmosphere.

-

Add triethylamine or imidazole (as a base to scavenge the HCl byproduct).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of this compound:

-

Slowly add this compound to the stirred reaction mixture via syringe.

-

Causality: The slow addition and cooling are necessary to control the exothermic reaction.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir until completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This should be done slowly and with vigorous stirring to control the evolution of gas.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography.

-

Visualizations

Experimental Workflow for Silylation

Caption: Experimental workflow for the silylation of an alcohol.

Emergency Response for a this compound Spill

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. registech.com [registech.com]

- 4. cpachem.com [cpachem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of Chlorotripropylsilane in Organic Solvents

Introduction

Chlorotripropylsilane [(CH₃CH₂CH₂)₃SiCl], a member of the organosilane family, is a versatile chemical intermediate utilized in a range of applications, from the synthesis of silicones to the protection of functional groups in complex organic syntheses. The efficacy of this compound in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical prerequisite for successful experimental design and process scale-up.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this guide focuses on the underlying chemical principles governing its solubility, provides qualitative assessments based on analogous compounds, and presents a detailed protocol for the experimental determination of its solubility. Furthermore, this document emphasizes the critical safety and handling procedures required when working with this reactive compound.

Theoretical Principles of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be miscible.[1][2][3] To predict the solubility of this compound, we must first examine its molecular structure and resulting polarity.

This compound consists of a central silicon atom bonded to three nonpolar propyl groups and one electronegative chlorine atom. While the Si-Cl bond introduces a degree of polarity, the molecule is dominated by the nonpolar character of the three long alkyl chains. This structure results in a molecule with overall low polarity. Consequently, its solubility behavior can be predicted based on its interactions with different classes of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily exhibit weak van der Waals forces. The nonpolar propyl groups of this compound can readily interact with these solvents, leading to favorable dissolution. Therefore, high solubility is expected in nonpolar solvents.[3]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile): These solvents possess dipole moments but lack acidic protons.[4] They can engage in dipole-dipole interactions with the polar Si-Cl bond of this compound. Good solubility is generally expected in these solvents, making them suitable for reactions where the silylating agent needs to be fully solvated.

-

Polar Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These solvents contain hydrogen atoms bonded to highly electronegative atoms (O, N), making them capable of hydrogen bonding.[4] Chlorosilanes, including this compound, are highly reactive towards protic solvents. The silicon-chlorine bond is susceptible to nucleophilic attack by the hydroxyl group of the solvent, leading to a rapid solvolysis reaction that produces tripropylsilanol and hydrogen chloride.[5][6] This is not a dissolution process but a chemical reaction. Therefore, this compound is considered reactive and immiscible with polar protic solvents.

The following diagram illustrates the decision-making process for solvent selection based on these principles.

Caption: Solvent Selection Framework for this compound.

Qualitative Solubility of this compound

While specific quantitative data for this compound is scarce in the literature, we can infer its qualitative solubility from data on homologous chlorosilanes such as chlorotrimethylsilane and chlorotriethylsilane, as well as its inherent chemical properties.[6][7]

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale and Remarks |

| Nonpolar | Hexane, Heptane, Toluene, Benzene | High / Miscible | The dominant nonpolar character of the three propyl chains leads to strong van der Waals interactions with nonpolar solvents. This compound is expected to be fully miscible in all proportions. |

| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF), Chloroform | Good / Miscible | These solvents can solvate the polar Si-Cl bond without reacting. Analogous compounds like chlorotrimethylsilane are miscible with ether and benzene.[6] Good solubility is anticipated, making these solvents suitable for a wide range of reactions. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive / Immiscible | This compound will react vigorously with protic solvents via solvolysis to form tripropylsilanol and HCl.[5] This is a chemical transformation, not dissolution. These solvents are incompatible and should be avoided unless the reaction is intended. The resulting silanol may have some solubility depending on the solvent. |

Experimental Protocol for Determining Solubility

Given the lack of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent of interest experimentally. The following protocol outlines a standard laboratory procedure for this purpose.[8][9][10]

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvent of interest

-

Dry glassware (vials with screw caps, graduated cylinders, pipettes)

-

Analytical balance (readable to ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line)

Experimental Workflow Diagram

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Procedure

-

Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry inert gas (nitrogen or argon).

-

Solvent Addition: In a dry vial containing a magnetic stir bar, add a precise volume of the anhydrous organic solvent (e.g., 10.0 mL).

-

Inert Atmosphere: Seal the vial and purge with an inert gas. Maintain a positive pressure of inert gas throughout the experiment to prevent the ingress of atmospheric moisture.

-

Initial Solute Addition: Using a syringe, add a small, accurately weighed amount of this compound to the solvent.

-

Stirring: Stir the mixture vigorously for a set period (e.g., 15-30 minutes) to ensure sufficient time for dissolution. If using a constant temperature bath, allow the mixture to equilibrate to the desired temperature.

-

Observation: Visually inspect the solution. If it is clear and homogenous, the this compound has completely dissolved.

-

Incremental Additions: Continue adding small, weighed increments of this compound, stirring and observing after each addition.

-

Endpoint Determination: The saturation point is reached when a small amount of the added this compound no longer dissolves, and a persistent second phase (e.g., cloudiness or undissolved droplets) is observed.

-

Calculation: Record the total mass of this compound added to reach the saturation point. Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.[13]

-

Moisture Sensitivity: this compound reacts with moisture in the air to produce corrosive hydrogen chloride gas.[6][12] All handling should be performed under an inert atmosphere (dry nitrogen or argon). Use dry solvents and glassware.

-

Corrosivity: The compound and its hydrolysis product (HCl) can cause severe skin burns and eye damage.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Incompatibilities: Avoid contact with water, alcohols, strong oxidizing agents, strong bases, and amines.[6][14]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong understanding of its chemical structure and the principles of "like dissolves like" allows for reliable predictions of its solubility behavior. It exhibits high solubility in nonpolar solvents and good solubility in polar aprotic solvents. Crucially, it is reactive and incompatible with polar protic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. Adherence to strict safety protocols is paramount when handling this corrosive and moisture-sensitive reagent.

References

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?. [Link]

-

The Fountain Magazine. Like Dissolves Like. [Link]

-

Quora. What is the meaning of the “like dissolve like” rule in chemistry?. [Link]

-

YouTube. What Does "Like Dissolves Like" Mean?. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

PubChem. This compound. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

CPAchem. Safety data sheet - Chlorotrimethylsilane. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

Wikipedia. Trimethylsilyl chloride. [Link]

-

Reddit. [Organic] I read that reactions in polar protic solvents favor elimination pathways. Is this because of the solvent's effect on nucleophilic strength?. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Chlorotrimethylsilane CAS#: 75-77-4 [m.chemicalbook.com]

- 7. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. This compound | C9H21ClSi | CID 70445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cpachem.com [cpachem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Chlorotripropylsilane (TPSCI): A Guide to Commercial Suppliers, Quality Evaluation, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Chlorotripropylsilane in Complex Synthesis